methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H5ClN2O2S3 and its molecular weight is 292.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : Methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-thiophenecarboxylate serves as a starting material for novel thiophene bioisosters of bioactive pentacyclic tetraaza-pentaphene-5, 8-diones (Pereira, Thiéry, & Besson, 2006).
- Characterization of Derivatives : The compound has been characterized in various studies, revealing its potential as a precursor for different chemical reactions (Kalogirou & Koutentis, 2022).
Application in Organic Synthesis
- Production of Quinazolinocarboline Alkaloids : It's used in synthesizing quinazolinocarboline alkaloids such as rutaecarpine, hortiacine, euxylophoricine A, and euxylophoricine D (Mohanta & Kim, 2002).
- Synthesis of Heterocyclic Compounds : The compound is integral in creating azine fused thiazole-2-carbonitriles, showing its versatility in heterocyclic chemistry (Koutentis, Koyioni, & Michaelidou, 2013).
Chemical Transformations and Reactions
- Facilitation of Various Chemical Reactions : The compound is used in reactions leading to 2-cyanoquinazolin-4(3H)-ones and thieno[3,2-d]pyrimidin-4(3H)-ones, demonstrating its role in facilitating diverse chemical transformations (Lee, Chang, & Kim, 1998).
- Benzothiophenes and Isothiazoles Synthesis : It's involved in new routes to synthesize benzothiophenes, isothiazoles, and 1,2,3-dithiazoles (Emayan et al., 1997).
Crystallography and Structural Studies
- Structural Characterization : The compound is analyzed for its crystal structure and properties, contributing to a deeper understanding of its chemical nature (Bol'shakov et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .
Mode of Action
The compound acts as an inhibitor of these serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of serine proteases disrupts several biochemical pathways. While the exact pathways affected can vary depending on the specific serine protease targeted, they often include processes such as protein digestion, immune response modulation, and regulation of blood coagulation . The downstream effects of these disruptions can include altered immune response, changes in blood clotting, and potential impacts on cell division .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific serine proteases it inhibits. For instance, inhibiting serine proteases involved in immune response could potentially suppress immune function, while inhibiting those involved in blood coagulation could prevent blood clotting .
Properties
IUPAC Name |
methyl 3-[(4-chlorodithiazol-5-ylidene)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S3/c1-13-8(12)5-4(2-3-14-5)10-7-6(9)11-16-15-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSCRMRWEYZHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=C2C(=NSS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.